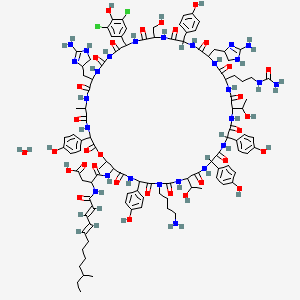
4-ISO-PROPYLPHENOL-D12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ISO-PROPYLPHENOL-D12 (4-IPPD) is a synthetic phenolic compound used in the synthesis and research of pharmaceuticals and other chemicals. 4-IPPD is a derivative of 4-isopropylphenol, which is a naturally occurring compound found in many plants. 4-IPPD is a colorless and odorless solid with a molecular weight of 200.20 g/mol. It is a white crystalline powder that is soluble in polar organic solvents and slightly soluble in water. 4-IPPD is used in a variety of research and industrial applications and is a key ingredient in the synthesis of several pharmaceuticals and other chemicals.
Mechanism of Action
4-ISO-PROPYLPHENOL-D12 acts as an intermediate in the synthesis of several pharmaceuticals and other chemicals. It is a key component in the synthesis of several drugs and other chemicals, including anti-inflammatory drugs, antibiotics, and antifungal agents. The mechanism of action of this compound is not fully understood, however, it is believed to act as a nucleophile in the synthesis of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have some anti-inflammatory and antifungal properties. Additionally, this compound may also have some antioxidant properties and may be able to scavenge free radicals.
Advantages and Limitations for Lab Experiments
The advantages of using 4-ISO-PROPYLPHENOL-D12 in laboratory experiments include its low cost, ease of synthesis, and availability. Additionally, this compound is a colorless and odorless solid, which makes it easy to handle and store. The main limitation of this compound is that it is not very soluble in water, which can make it difficult to use in some experiments.
Future Directions
Future research should focus on further understanding the biochemical and physiological effects of 4-ISO-PROPYLPHENOL-D12. Additionally, further research should be conducted to explore the potential applications of this compound in drug synthesis, as well as its potential use as an antioxidant and anti-inflammatory agent. Furthermore, research should also be conducted to explore the potential uses of this compound in the synthesis of polymers, dyes, and other materials. Finally, further research should be conducted to explore the potential of this compound as an alternative to traditional synthetic methods.
Synthesis Methods
4-ISO-PROPYLPHENOL-D12 can be synthesized through the condensation of 4-isopropylphenol and acetone in the presence of a catalyst such as an acid or base. The reaction is typically performed at a temperature of around 100°C and a pressure of 1-2 atm. The reaction is typically complete within 5-10 minutes and yields a white crystalline product.
Scientific Research Applications
4-ISO-PROPYLPHENOL-D12 is a key ingredient in the synthesis of several pharmaceuticals and other chemicals. It is used as a starting material in the synthesis of a variety of drugs and other chemicals, including anti-inflammatory drugs, antibiotics, and antifungal agents. This compound is also used in the synthesis of polymers, dyes, and other materials.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-ISO-PROPYLPHENOL-D12 involves the alkylation of phenol with isopropyl bromide in the presence of a deuterated base to obtain the deuterated product.", "Starting Materials": [ "Phenol-D6", "Isopropyl bromide", "Deuterated base (e.g. potassium carbonate-D4)", "Solvent (e.g. deuterated dimethyl sulfoxide)" ], "Reaction": [ "Add phenol-D6 and deuterated base to a reaction flask", "Add isopropyl bromide dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by column chromatography or recrystallization", "Analyze the product by NMR spectroscopy to confirm the deuterium incorporation" ] } | |
CAS RN |
1219805-27-2 |
Molecular Formula |
C9D12O |
Molecular Weight |
148.26 |
synonyms |
4-ISO-PROPYLPHENOL-D12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(SP)-(-)-N-Methyl-N-[(1R,2S)-(2-hydroxy-1-methyl-2-phenyl)ethyl]amino-O-aniysylphenylphosphine](/img/structure/B1148403.png)


